molecular formula C20H12O2 B1212835 Benzo[a]pyrene-3,6-diol CAS No. 63148-10-7

Benzo[a]pyrene-3,6-diol

Cat. No.: B1212835
CAS No.: 63148-10-7
M. Wt: 284.3 g/mol
InChI Key: MNYTULBCYDHGOF-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-3,6-diol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(a)pyrene and is known to interact with DNA, leading to mutations and potentially cancerous growths .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene-3,6-diol typically involves the hydroxylation of benzo(a)pyrene. One common method is the photochemical reduction of pyrene in the presence of triphenyltin hydride . Another approach involves the use of Birch conditions with lithium reductant . These methods require careful purification of the starting materials to ensure the success of the reaction.

Industrial Production Methods

Industrial production of benzo(a)pyrene-3,6-diol is less common due to its carcinogenic nature. it can be produced on a small scale for research purposes using the aforementioned synthetic routes.

Scientific Research Applications

Comparison with Similar Compounds

Benzo[a]pyrene-3,6-diol is similar to other PAH derivatives such as:

What sets benzo(a)pyrene-3,6-diol apart is its specific hydroxylation pattern, which influences its reactivity and interaction with DNA. This unique structure makes it a valuable compound for studying the specific effects of PAH derivatives on biological systems .

Properties

IUPAC Name

benzo[a]pyrene-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYTULBCYDHGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C(C=CC(=C54)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212496
Record name Benzo(a)pyrene-3,6-quinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63148-10-7
Record name Benzo(a)pyrene-3,6-quinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-3,6-quinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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